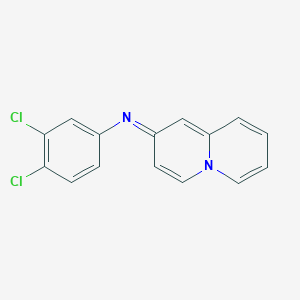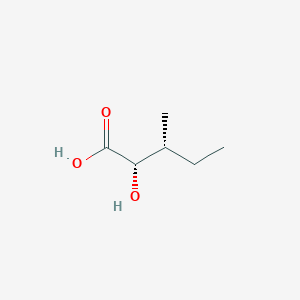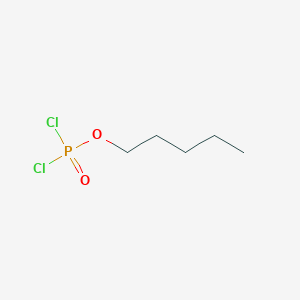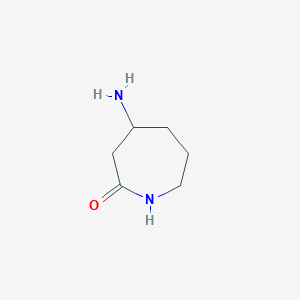
2-Methyl-8-nitro-3H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-8-nitro-3H-quinazolin-4-one is a chemical compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by the presence of a methyl group at the 2-position and a nitro group at the 8-position on the quinazolinone core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-8-nitro-3H-quinazolin-4-one typically involves the nitration of 2-methylquinazolin-4(3H)-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 8-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-8-nitro-3H-quinazolin-4-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or potassium tert-butoxide in an appropriate solvent such as methanol or dimethyl sulfoxide.
Major Products Formed
Reduction: 2-methyl-8-aminoquinazolin-4(3H)-one.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-8-nitro-3H-quinazolin-4-one has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of other quinazolinone derivatives, which are valuable intermediates in organic synthesis.
Biology: Quinazolinone derivatives, including this compound, have been studied for their potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore the therapeutic potential of quinazolinone derivatives in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries.
Wirkmechanismus
The mechanism of action of 2-Methyl-8-nitro-3H-quinazolin-4-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, quinazolinone derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-methylquinazolin-4(3H)-one
- 8-nitroquinazolin-4(3H)-one
- 2-methyl-8-aminoquinazolin-4(3H)-one
Uniqueness
2-Methyl-8-nitro-3H-quinazolin-4-one is unique due to the presence of both a methyl group and a nitro group on the quinazolinone core. This combination of substituents imparts distinct chemical and biological properties to the compound, making it a valuable intermediate in the synthesis of more complex molecules and a subject of interest in various research fields.
Eigenschaften
Molekularformel |
C9H7N3O3 |
|---|---|
Molekulargewicht |
205.17 g/mol |
IUPAC-Name |
2-methyl-8-nitro-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H7N3O3/c1-5-10-8-6(9(13)11-5)3-2-4-7(8)12(14)15/h2-4H,1H3,(H,10,11,13) |
InChI-Schlüssel |
XTJVJOAIAAVWAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=CC=C2[N+](=O)[O-])C(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















